2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C₆H₂ClF₄N and its molecular weight is 199.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pesticides : 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine is an important derivative used in the synthesis of pesticides. It has been reviewed for its conventional synthesis processes and applications in agrochemicals (Lu Xin-xin, 2006).
Deprotonative Functionalization in Organic Synthesis : This compound has been utilized in the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions. This is significant for creating various chemical compounds (Masanori Shigeno et al., 2019).
Modular Synthesis of Polysubstituted and Fused Pyridines : It plays a role in one-pot reactions for the synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, which are useful in various chemical syntheses (Zhidong Song et al., 2016).
Intermediates in Pharmaceuticals and Biochemicals : It serves as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and biochemicals, particularly in herbicides (Li Zheng-xiong, 2004).
Synthesis of Fluorinated Pyrrole-Imidazole Alkaloid : This compound is used in the synthesis of fluorohymenidin, the first fluorinated pyrrole-imidazole alkaloid, indicating its role in creating novel biochemical structures (Benjamin Troegel & T. Lindel, 2012).
Fluorination in Aqueous Solution : Its derivatives have been used in fluorination reactions under mild conditions, contributing to the production of fluorinated pyridines with high yields and regioselectivities (Gang Zhou et al., 2018).
Synthesis of Halogenated Pyridines : It is involved in the creation of structurally diverse halogenated pyridines, which are important in many chemical and pharmaceutical applications (F. Cottet & M. Schlosser, 2004).
Synthesis of Antimalarial Compounds : It has been used in the synthesis of JPC-3210, a compound for malaria treatment and prevention, showcasing its role in medicinal chemistry (M. Chavchich et al., 2016).
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the pharmaceutical and agrochemical industries . They are often incorporated into drug molecules due to their unique physicochemical properties, which can enhance the biological activities of the drugs .
Mode of Action
It is known that trifluoromethylpyridines can interact with various biological targets due to the unique characteristics of the fluorine atom and the pyridine moiety . The trifluoromethyl group (-CF3) is often incorporated into potential drug molecules, enhancing their syntheses and uses for various diseases and disorders .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the treatment of various diseases and disorders . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridines, such as their lipophilicity and electronegativity, can significantly impact their pharmacokinetic properties .
Result of Action
It is known that trifluoromethylpyridines and their derivatives can exhibit various pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine. The unique physicochemical properties of the fluorine atom, such as its electronegativity, size, electrostatic interactions, and lipophilicity, can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZPQJMGBKTEGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356113-40-0 |
Source
|
Record name | 2-chloro-5-fluoro-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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